![molecular formula C17H13N3S B2743932 4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile CAS No. 923174-72-5](/img/structure/B2743932.png)
4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile is a chemical compound with the molecular formula C16H12N2S. This compound is characterized by the presence of a benzonitrile group attached to a phthalazine ring via a thioether linkage. It is used in various scientific research applications due to its unique chemical properties.
准备方法
The synthesis of 4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile involves several steps One common method starts with the preparation of 4-methylphthalazine, which is then reacted with a thiol compound to form the thioether linkageThe reaction conditions typically include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine .
化学反应分析
4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of thiols.
科学研究应用
4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile is used in various scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile involves its interaction with specific molecular targets. The thioether linkage allows the compound to bind to certain enzymes or receptors, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .
相似化合物的比较
4-{[(4-Methylphthalazin-1-yl)sulfanyl]methyl}benzonitrile can be compared with other similar compounds such as:
4-((4-Methylpiperazin-1-yl)methyl)benzonitrile: This compound has a piperazine ring instead of a phthalazine ring, which affects its binding properties and biological activity.
4-((4-Methylphenylthio)methyl)benzonitrile: This compound has a phenyl group instead of a phthalazine ring, leading to different chemical reactivity and applications.
属性
IUPAC Name |
4-[(4-methylphthalazin-1-yl)sulfanylmethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3S/c1-12-15-4-2-3-5-16(15)17(20-19-12)21-11-14-8-6-13(10-18)7-9-14/h2-9H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJADDOLPOBVWIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)SCC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(5-chloro-2-methoxyphenyl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2743849.png)
![2-((2-(3,4-dimethoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(2-methoxyethyl)acetamide](/img/structure/B2743853.png)
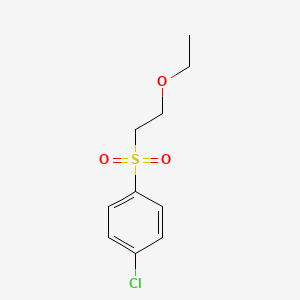
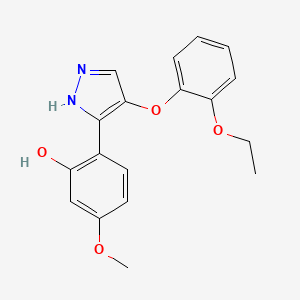
![7-Methoxy-1H-spiro[indole-3,4'-oxane]-2-one](/img/structure/B2743859.png)
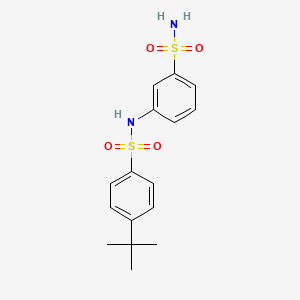
![6-Bromo-1-oxo-2H-pyrrolo[1,2-c]pyrimidine-3-carboxylic acid](/img/structure/B2743863.png)
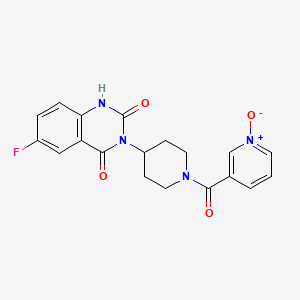
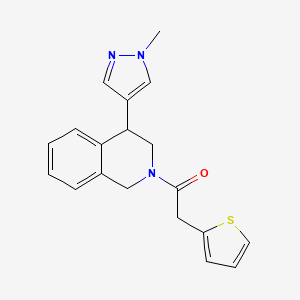
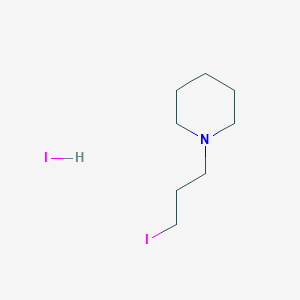
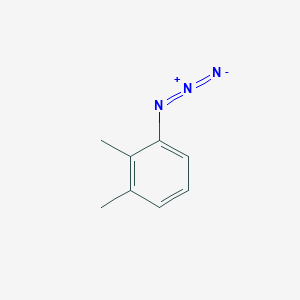
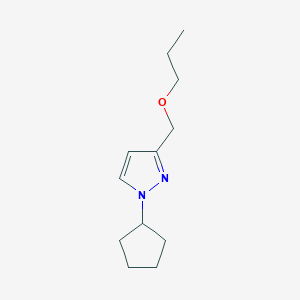

![1-[1-(2-chlorophenyl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carbonyl]-4-(4-fluorophenyl)piperazine](/img/structure/B2743872.png)
